1,1-Dioxo-1-thia-6-azaspiro[3.3]heptane-6-carboxylic acid tert-butyl ester
CAS No.: 1223573-25-8
Cat. No.: VC0036420
Molecular Formula: C10H17NO4S
Molecular Weight: 247.309
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1223573-25-8 |
|---|---|
| Molecular Formula | C10H17NO4S |
| Molecular Weight | 247.309 |
| IUPAC Name | tert-butyl 1,1-dioxo-1λ6-thia-6-azaspiro[3.3]heptane-6-carboxylate |
| Standard InChI | InChI=1S/C10H17NO4S/c1-9(2,3)15-8(12)11-6-10(7-11)4-5-16(10,13)14/h4-7H2,1-3H3 |
| Standard InChI Key | UPDSKGRMNPTITH-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N1CC2(C1)CCS2(=O)=O |
Introduction
Chemical Identity and Properties
Basic Information
1,1-Dioxo-1-thia-6-azaspiro[3.3]heptane-6-carboxylic acid tert-butyl ester (CAS No. 1223573-25-8) is a spirocyclic compound containing both thietane dioxide and azetidine ring systems joined at a central spiro carbon atom. This unique arrangement contributes to its three-dimensional structure and reactivity profile, making it valuable in various synthetic applications .
Physicochemical Properties
The compound possesses specific physicochemical characteristics that influence its behavior in chemical reactions and its potential applications in chemical synthesis. Table 1 summarizes the key physical and chemical properties of the compound.
| Property | Value |
|---|---|
| CAS Registry Number | 1223573-25-8 |
| Molecular Formula | C₁₀H₁₇NO₄S |
| Molecular Weight | 247.309 g/mol |
| IUPAC Name | tert-butyl 1,1-dioxo-1λ⁶-thia-6-azaspiro[3.3]heptane-6-carboxylate |
| SMILES Notation | O=C(N1CC2(C1)CCS2(=O)=O)OC(C)(C)C |
| Standard InChI | InChI=1S/C10H17NO4S/c1-9(2,3)15-8(12)11-6-10(7-11)4-5-16(10,13)14/h4-7H2,1-3H3 |
| Standard InChIKey | UPDSKGRMNPTITH-UHFFFAOYSA-N |
| MDL Number | MFCD18839238 |
| Physical State | Solid |
| Purity (Commercial Grade) | NLT 98% |
Table 1: Physicochemical properties of 1,1-Dioxo-1-thia-6-azaspiro[3.3]heptane-6-carboxylic acid tert-butyl ester
Structural Features
The compound features several noteworthy structural elements that contribute to its chemical behavior and synthetic utility:
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A central spiro carbon atom connecting two heterocyclic ring systems
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A four-membered thietane ring bearing two oxygen atoms on the sulfur (sulfone group)
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A four-membered azetidine ring with nitrogen protected by a tert-butoxycarbonyl (Boc) group
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Multiple potential reactive sites for selective chemical modifications
This unique spirocyclic architecture provides a rigid three-dimensional scaffold with specific spatial arrangements of functional groups. The strained ring systems contribute to distinct reactivity patterns that can be exploited in various synthetic transformations.
Synthesis Methodologies
Reaction Conditions and Yields
Various reaction conditions have been reported for transformations involving this compound, particularly in its use as a synthetic intermediate. Table 2 summarizes selected reaction conditions from available research data.
| Reagents | Solvent System | Temperature (°C) | Time | Yield (%) | Application |
|---|---|---|---|---|---|
| N-ethyl-N,N-diisopropylamine; HATU | N,N-dimethylformamide | 0 | 1h | 84% | Coupling reaction for oxadiazole synthesis |
| Benzotriazol-1-ol; EDC; DIPEA | N,N-dimethylformamide | Room temperature | 24h | Not reported | Amide formation |
| Pyridine; N1-((ethylimino)methylene)-N3,N3-dimethylpropane-1,3-diamine hydrochloride | Pyridine | 20-25 | 12h | Not reported | Carbamoyl formation |
| Triethylamine; Ethyl chloroformate | Dichloromethane | 0 to room temperature | 2h + 3h | 86% | Amide formation |
| KOH | Ethanol/Water | 20 | Overnight | 62% | Hydrolysis reaction |
| T3P (50% in EtOAc); Triethylamine | DMF/EtOAc | 20 | 1.5h | 50% | Coupling reaction |
| Borane-dimethylsulfide complex | THF | 0 to 65 | Overnight | 100% | Reduction reaction |
Table 2: Selected reaction conditions involving 1,1-Dioxo-1-thia-6-azaspiro[3.3]heptane-6-carboxylic acid tert-butyl ester
Synthetic Applications
The carboxylic acid functionality of the compound makes it particularly suitable for coupling reactions with amines, alcohols, and other nucleophiles. These transformations are typically performed using standard coupling reagents such as HATU, EDC/HOBt, or T3P under basic conditions. The resulting derivatives have been incorporated into more complex molecular architectures for various applications, including potential pharmaceutical compounds .
Applications in Chemical Research
Role in Organic Synthesis
1,1-Dioxo-1-thia-6-azaspiro[3.3]heptane-6-carboxylic acid tert-butyl ester serves as a valuable building block in organic synthesis, particularly for constructing complex molecules with spirocyclic structures. Its unique structural features provide a rigid scaffold that can be selectively modified to create diverse chemical entities. The presence of both a protected nitrogen (Boc group) and a sulfone functionality allows for selective transformations at different positions of the molecule .
Key synthetic applications include:
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Incorporation into peptide-like structures through carboxylic acid coupling
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Scaffold for constructing biologically active compounds
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Component in diversity-oriented synthesis libraries
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Precursor for spirocyclic amine derivatives after Boc deprotection
Agrochemical Applications
Beyond pharmaceutical applications, 1,1-Dioxo-1-thia-6-azaspiro[3.3]heptane-6-carboxylic acid tert-butyl ester has potential utility in agrochemical research. Its structural features make it a candidate building block for developing novel agrochemical agents, including potential pesticides, herbicides, or plant growth regulators. The unique spirocyclic structure may confer selective biological activity against agricultural pests while potentially minimizing effects on non-target organisms .
| Supplier | Package Size | Price (USD) | Purity |
|---|---|---|---|
| Aaron Chemicals | 100 mg | $236.00 | Not specified |
| Aaron Chemicals | 250 mg | $376.00 | Not specified |
| Aaron Chemicals | 500 mg | $628.00 | Not specified |
| Aaron Chemicals | 1 g | $941.00 | Not specified |
| MACKLIN | 250 mg | $937.57 | Not specified |
| Synblock | Various | Not specified | NLT 98% |
| Other suppliers | Various | Variable | ≥98% |
Table 3: Commercial availability and pricing of 1,1-Dioxo-1-thia-6-azaspiro[3.3]heptane-6-carboxylic acid tert-butyl ester
The relatively high cost reflects the compound's specialized nature and complex synthesis. Pricing may vary based on quantity, purity specifications, and supplier policies.
Related Compounds
Structural Analogs
Several structurally related compounds share similar features with 1,1-Dioxo-1-thia-6-azaspiro[3.3]heptane-6-carboxylic acid tert-butyl ester. These analogs typically maintain the spirocyclic core structure while varying the heteroatom content or oxidation state. Table 4 presents selected structural analogs.
| Compound Name | CAS Number | Key Structural Difference |
|---|---|---|
| tert-Butyl 1-oxa-6-azaspiro[3.3]heptane-6-carboxylate | 1223573-41-8 | Oxygen replaces SO₂ group |
| tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate | 1181816-12-5 | Different ring connectivity with ketone functionality |
| 1-Thia-6-azaspiro[3.3]heptane 1,1-dioxide oxalate | (Not specified in search results) | Different counter-ion (oxalate) and deprotected nitrogen |
| tert-Butyl 2-thia-6-azaspiro[3.3]heptane-6-carboxylate | 1272412-70-0 | Non-oxidized sulfur in ring |
| tert-Butyl 2-thia-6-azaspiro[3.3]heptane-6-carboxylate 2,2-dioxide | 1291487-31-4 | Different placement of sulfone group |
Table 4: Structural analogs of 1,1-Dioxo-1-thia-6-azaspiro[3.3]heptane-6-carboxylic acid tert-butyl ester
Synthetic Relationships
These related compounds often serve as synthetic intermediates or alternative building blocks in similar applications. The selection of a specific analog depends on the desired reactivity pattern and structural features needed for a particular application. For instance, the oxo-analog (CAS 1181816-12-5) offers a ketone functionality for further derivatization, while the oxa-analog (CAS 1223573-41-8) provides a different electronic environment around the spirocyclic center .
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